molecular formula C10H15N3O B3017417 4-(5,6-Dimethylpyrimidin-4-yl)morpholine CAS No. 2034456-39-6

4-(5,6-Dimethylpyrimidin-4-yl)morpholine

Cat. No. B3017417
CAS RN: 2034456-39-6
M. Wt: 193.25
InChI Key: VSNLDHDJKGRKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6-Dimethylpyrimidin-4-yl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPM and is a heterocyclic organic compound that contains a pyrimidine ring and a morpholine ring. DMPM has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Discovery and Application in PI3K-AKT-mTOR Pathway Inhibition

The compound and its derivatives have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs, important targets in cancer research. Hobbs et al. (2019) discussed a non-nitrogen containing morpholine isostere that mimics the morpholine's conformation and application in potent selective dual inhibitors of mTORC1 and mTORC2, crucial for cancer therapy Discovery of 3-oxabicyclo[4.1.0]heptane.

Role in Parkinson's Disease Treatment

Morpholine derivatives, including those related to "4-(5,6-Dimethylpyrimidin-4-yl)morpholine," have been explored for their potential in treating Parkinson's disease. Zhang et al. (2008) synthesized derivatives as selective adenosine hA2A receptor antagonists, highlighting their importance in addressing Parkinson's disease symptoms Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines.

Synthesis and Anti-Inflammatory Activity

Compounds incorporating the morpholine and pyrimidinyl groups have shown significant anti-inflammatory activity. Jakubkienė et al. (2003) described the synthesis and anti-inflammatory evaluation of morpholinomethyl derivatives, which exhibited higher activity than acetylsalicylic acid in some cases Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones.

Antimicrobial Applications

Majithiya and Bheshdadia (2022) explored the antimicrobial activity of pyrimidine-triazole derivatives synthesized from morpholin-3-one, demonstrating their effectiveness against selected bacterial and fungal strains. This research underscores the potential of "this compound" derivatives in antimicrobial drug development Study of Antimicrobial Activity of Some Synthesized Pyrimidine-Triazole Derivatives.

Contributions to Synthetic Methods

Lei et al. (2017) developed a green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their role as intermediates that inhibit tumor necrosis factor alpha and nitric oxide Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.

Imaging Agent Development for Parkinson's Disease

Wang et al. (2017) synthesized [11C]HG-10-102-01 as a PET imaging agent for LRRK2 enzyme in Parkinson's disease, using a morpholine derivative as a precursor. This research signifies the potential use of such compounds in diagnostic imaging and understanding of neurological conditions Synthesis of [11C]HG-10-102-01 as a new potential PET agent.

properties

IUPAC Name

4-(5,6-dimethylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-9(2)11-7-12-10(8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNLDHDJKGRKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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